Quarfloxin

Neuroblastoma RNA Polymerase I Inhibition MYCN Amplification

Researchers requiring a selective G-quadruplex probe free of topoisomerase II confounding activity need Quarfloxin. Unlike CX-5461, it maintains a primary nucleolin-displacement mechanism with weaker DNA damage signatures, making it the cleaner tool for mechanistic studies. • IC50 of 5.0 ± 2.2 nM in MYCN-amplified, TP53 wild-type IMR-32 cells - 34% more potent than CX-5461. • Lysosomal sequestration with LMP enables rational autophagy inhibitor combination study design. • Phase II-completed (NCT00780663) for neuroendocrine tumors with demonstrated tissue-specific biodistribution.

Molecular Formula C35H33FN6O3
Molecular Weight 604.7 g/mol
CAS No. 865311-47-3
Cat. No. B1678621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuarfloxin
CAS865311-47-3
SynonymsCX 3543;  CX-3543;  CX 3543;  Quarfloxacin
Molecular FormulaC35H33FN6O3
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O
InChIInChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23?,24-/m0/s1
InChIKeyWOQIDNWTQOYDLF-CGAIIQECSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Quarfloxin — G-Quadruplex rRNA Biogenesis Inhibitor


Quarfloxin (also known as CX-3543, Itarnafloxin) is a fluoroquinolone-derived small molecule rationally designed to target G-quadruplex (G4) DNA structures [1]. Its primary mechanism of action involves displacing the nucleolin protein from G-quadruplexes on the non-template strand of ribosomal DNA (rDNA), leading to rapid nucleolin redistribution from the nucleolus, inhibition of RNA polymerase I-mediated rRNA synthesis, and subsequent apoptotic death in cancer cells [2]. Quarfloxin is a first-in-class clinical G-quadruplex-targeting drug that has advanced to Phase II clinical trials for neuroendocrine and carcinoid tumors [3].

Target Pathway G-quadruplex (G4) rRNA biogenesis inhibition studies
Mechanism Nucleolin displacement from rDNA G4 complexes; RNA Pol I transcription inhibition probe
Research Context Clinical-stage G4-targeting tool compound; Phase II trial context in neuroendocrine tumor models

Why Quarfloxin Cannot Be Substituted by CX-5461


Although Quarfloxin (CX-3543), CX-5461 (Pidnarulex), and BMH-21 are all classified as RNA polymerase I transcription inhibitors targeting G-quadruplex structures, they exhibit fundamentally distinct mechanisms of action, intracellular trafficking behaviors, and DNA damage profiles that preclude interchangeable use [1]. CX-5461 was subsequently found to function primarily as a topoisomerase II poison at transcribed regions containing G4s rather than as a pure Pol I inhibitor, while Quarfloxin maintains its mechanism through direct nucleolin displacement from rDNA G-quadruplexes [2]. Furthermore, Quarfloxin demonstrates lysosomal sequestration with subsequent lysosomal membrane permeabilization—a property not shared equally across analogs—resulting in divergent cellular response pathways [3]. These mechanistic divergences translate into quantitatively different potency profiles across cell lines, differential genetic determinant sensitivities, and distinct in vivo biodistribution patterns that make generic substitution scientifically invalid and potentially misleading for research applications.

Mechanism Quarfloxin displaces nucleolin from rDNA G4; CX-5461 acts via topoisomerase II poisoning. Pathway interpretation may not transfer directly.
Trafficking Lysosomal sequestration with membrane permeabilization is a Quarfloxin-specific property not equally shared by CX-5461, potentially shifting cellular response profiles.
Genotoxicity CX-5461 induces stronger DNA damage signatures that may confound G4-specific readouts; Quarfloxin shows weaker genotoxic perturbation in comparative transcriptomics.

Quarfloxin — Differentiation Evidence


Potency in MYCN-Amplified Neuroblastoma

In direct head-to-head comparison across eight neuroblastoma cell lines with varying MYCN and TP53 status, Quarfloxin demonstrated systematically lower IC50 values than CX-5461 in MYCN-amplified wild-type TP53 backgrounds [1]. The most pronounced differential was observed in IMR-32 cells (MYCN-amplified, TP53 wild-type) where Quarfloxin achieved an IC50 of 5.0 ± 2.2 nM compared to CX-5461's 7.6 ± 0.21 nM, representing a 34% greater potency [1]. This potency advantage was maintained in CHP-134 cells (MYCN-amplified, TP53 wild-type) with Quarfloxin IC50 of 23.0 ± 14.7 nM vs CX-5461 IC50 of 40.1 ± 13.9 nM [1].

MYCN-Amplified Potency
Head-to-head
Quarfloxin IC50: 5.0 ± 2.2 nM (IMR-32) vs CX-5461 7.6 ± 0.21 nM; 1.52-fold difference
Reported cell-viability endpoint context in MYCN-amplified / TP53 wild-type neuroblastoma
48 h Alamar blue; 8-log dose range across 8 neuroblastoma lines
Neuroblastoma RNA Polymerase I Inhibition MYCN Amplification

Differential Genotoxicity Profile

Comparative transcriptomic and phenotypic analyses revealed that CX-5461 produces clear DNA damaging activity, whereas Quarfloxin causes weaker signatures of DNA damage, indicating fundamentally different downstream cellular consequences despite both compounds binding G-quadruplex structures [1]. RNA-seq analysis in Plasmodium falciparum demonstrated that the transcriptional dysregulation profiles induced by Quarfloxin and CX-5461 affect largely different gene sets, providing molecular-level evidence that the compounds engage distinct biological pathways [1]. This differential genotoxicity profile aligns with the discovery that CX-5461's primary target in cancer cells is topoisomerase II at transcribed G4-containing regions, while Quarfloxin maintains its nucleolin-displacement mechanism [2].

Genotoxicity Profile
Reported
Quarfloxin: weaker DNA damage signatures, distinct transcriptional perturbation; CX-5461: clear DNA damaging activity, different gene sets affected
Nucleolin-displacement mechanism context; G4-specific phenotype interpretation may differ
P. falciparum RNA-seq; cross-study comparison with cancer cell data
DNA Damage G-quadruplex Ligands Mechanism of Action

Lysosomal Sequestration and Permeabilization

Investigation of POLR1 transcription inhibitors revealed that Quarfloxin unexpectedly accumulates within lysosomes, leading to lysosomal membrane permeabilization (LMP) and subsequent activation of cytoprotective stress adaptation pathways including TFEB-mediated transcription and autophagy [1]. Disruption of TFEB or autophagy increased cancer cell sensitivity specifically to Quarfloxin, demonstrating that these pathways counteract Quarfloxin-induced cell death [1]. Critically, combining Quarfloxin with the chloroquine derivative DC661 more effectively reduced fibrosarcoma growth in immunocompetent mice than either agent alone [1]. This lysosomal sequestration phenotype represents a resistance mechanism not observed with CX-5461 at comparable levels and provides a rationale for Quarfloxin-specific combination strategies [1].

Lysosomal Trafficking
Reported
Quarfloxin accumulates in lysosomes, induces LMP, activates TFEB/autophagy; CX-5461 does not share equivalent sequestration
Lysosomal trafficking endpoint context; supports combination study design with autophagy inhibitors
In vitro cancer lines; in vivo fibrosarcoma model with DC661 combination
Lysosomal Sequestration Drug Resistance Autophagy

T. brucei Proliferation Inhibition

In a comparative analysis of three Pol I inhibitors against Trypanosoma brucei (the causative agent of African trypanosomiasis), Quarfloxin demonstrated an IC50 of 155 nM for parasite cell proliferation, which was 1.8-fold more potent than CX-5461 (IC50 = 279 nM) but less potent than BMH-21 (IC50 = 134 nM) [1]. Importantly, all three compounds exhibited selectivity for the parasite, with significantly higher IC50 values against the MCF10A human breast epithelial cell line: Quarfloxin (4.44 μM), CX-5461 (6.89 μM), and BMH-21 (460 nM) [1]. This differential selectivity window positions Quarfloxin as an intermediate tool compound between the more selective BMH-21 and the less potent CX-5461 for T. brucei studies [1].

T. brucei Inhibition
Head-to-head
Quarfloxin IC50: 155 nM (T. brucei); 4.44 μM (MCF10A). 1.8-fold more potent than CX-5461 (279 nM)
Reported antiparasitic potency context; selectivity window vs mammalian cells
Bloodstream-form parasites; BMH-21 IC50: 134 nM for comparison
Trypanosomiasis RNA Polymerase I Antiparasitic

Neural Crest Tissue Accumulation

Preclinical biodistribution studies revealed that Quarfloxin accumulates within neural crest-derived tissues at concentrations many times higher than plasma levels [1]. This tissue-specific accumulation property was a key factor in selecting carcinoid/neuroendocrine tumors (C/NET) as the Phase II indication, as these malignancies arise from neural crest cells [1]. The Phase I clinical program enrolled 60 patients and established that Quarfloxin is well-tolerated, with dose-limiting toxicities of reversible cough, headache, and infusion-rate-related cramps [1]. Among five enrolled patients with C/NET, three demonstrated robust biological activity: one patient had a sustained minor response for 2.5 years; a second showed reduction in tumor SUV on FDG-PET with decreased circulating tumor cells; and a third maintained disease stabilization for over 6 months [1].

Neural Crest Accumulation
Class-level
Accumulates in neural crest-derived tissues at concentrations multiple times above plasma; 3 of 5 C/NET patients showed reported endpoint response in Phase I
Reported tissue-accumulation endpoint context; tolerability endpoint context in Phase I
Phase I (60 patients); Phase II initiated (NCT00780663); class-level inference for comparator compounds
Biodistribution Neuroendocrine Tumors Tissue Accumulation

Nucleolin-rDNA Quadruplex Disruption

In biochemical electrophoretic mobility shift assays, Quarfloxin disrupts Nucleolin/rDNA quadruplex complexes with Ki values ranging from 0.15 to 1.0 μM across 11 different quadruplex-forming oligonucleotides derived from the human rRNA gene [1]. The compound's inhibition of RNA Polymerase I elongation was quantified in nuclear run-on experiments with an IC50 of 3.3 μM [1]. Nucleolin was found to bind to rDNA quadruplexes with Kd values under 10 nM, and Quarfloxin's displacement activity was confirmed by chromatin immunoprecipitation showing dissociation of nucleolin from rDNA and immunofluorescence demonstrating redistribution from nucleoli to nucleoplasm [1].

Nucleolin Displacement Ki
Reported
Ki: 0.15–1.0 μM across 11 rDNA G4 oligonucleotides; Pol I elongation IC50: 3.3 μM
Biochemical target-engagement context; baseline potency benchmarks for QC and batch validation
EMSA and nuclear run-on assays; nucleolin Kd under 10 nM confirmed by ChIP
Nucleolin Displacement rDNA Transcription Biochemical Assay

Quarfloxin — Research and Procurement Applications


MYCN-Amplified Neuroblastoma Studies

Quarfloxin is the preferred compound over CX-5461 for neuroblastoma research involving MYCN-amplified, TP53 wild-type cell lines based on direct head-to-head IC50 comparison data. In IMR-32 cells (MYCN-amplified, TP53 wild-type), Quarfloxin achieves an IC50 of 5.0 ± 2.2 nM versus CX-5461's 7.6 ± 0.21 nM [1]. This 34% potency advantage is maintained across other MYCN-amplified wild-type TP53 lines including CHP-134 (23.0 ± 14.7 nM vs 40.1 ± 13.9 nM) [1]. Procurement should specify Quarfloxin for studies requiring maximal potency in this therapeutically relevant genetic context.

G-Quadruplex Mechanism Studies

For researchers investigating G-quadruplex biology where topoisomerase II-mediated DNA damage would confound data interpretation, Quarfloxin is mechanistically preferable to CX-5461. CX-5461 produces clear DNA damaging activity through topoisomerase II poisoning at G4-containing transcribed regions, whereas Quarfloxin causes weaker DNA damage signatures and maintains its primary nucleolin-displacement mechanism [1][2]. The transcriptional dysregulation profiles of the two compounds affect largely different gene sets, confirming distinct modes of action [1]. Procure Quarfloxin as the cleaner G4 probe for mechanistic studies.

Combination with Lysosomal Inhibitors

Quarfloxin exhibits lysosomal sequestration leading to lysosomal membrane permeabilization (LMP) and activation of cytoprotective autophagy pathways—a resistance mechanism not equally shared by other Pol I inhibitors [1]. Disruption of TFEB or autophagy increases cancer cell sensitivity specifically to Quarfloxin, and combination with chloroquine derivatives (e.g., DC661) enhances both transcription inhibition and Quarfloxin-induced cell death in vitro and in vivo [1]. This Quarfloxin-specific property enables rational combination study design with lysosomotropic agents or autophagy inhibitors.

Neuroendocrine Tumor Translational Research

Quarfloxin accumulates in neural crest-derived tissues at concentrations multiple times above plasma levels—a biodistribution property that supported Phase II trial selection for carcinoid/neuroendocrine tumors [1]. Phase I data from 60 patients demonstrated tolerability and biological activity in 3 of 5 neuroendocrine patients, including one sustained minor response for 2.5 years [1]. A Phase II trial (NCT00780663) was completed in low to intermediate grade neuroendocrine carcinoma [2]. For translational research in neuroendocrine tumors, Quarfloxin offers tissue-specific accumulation evidence not demonstrated for CX-5461 or BMH-21.

Application
Selection Property
Validation Focus
MYCN-amplified neuroblastoma cell-model studies
Reported cell-viability potency in MYCN-amplified / TP53 wild-type context
Cell-viability endpoint comparison across neuroblastoma lines
G-quadruplex nucleolin-displacement mechanism studies
Nucleolin-rDNA G4 displacement mechanism; weaker DNA damage confounding
Transcriptional perturbation endpoint review
Lysosomal inhibitor combination studies
Lysosomal sequestration and membrane permeabilization phenotype
Autophagy-inhibitor combination endpoint review
Neural crest-derived tissue model studies
Tissue-accumulation profile in neural crest-derived models
Tissue-distribution endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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